molecular formula C10H11BrO3S B13943110 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene

Cat. No.: B13943110
M. Wt: 291.16 g/mol
InChI Key: OQDQEEHSZISZLH-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO3S. It is a derivative of benzene, featuring a bromine atom, a cyclopropylsulfonyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopropylsulfonyl and methoxy groups. One common method involves the bromination of 4-(cyclopropylsulfonyl)-2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives, while cycloaddition reactions can produce complex ring systems.

Scientific Research Applications

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and the cyclopropylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Biological Activity

1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene is a compound of interest due to its unique structural features and potential biological activities. The presence of the cyclopropylsulfonyl group may impart distinctive chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₉BrO₂S
  • Molecular Weight : 251.14 g/mol

The structural uniqueness arises from its bromo and methoxy substituents along with the cyclopropylsulfonyl moiety, which may influence its interaction with biological targets.

This compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. For instance, the cyclopropyl group is often associated with enhanced binding affinity to target proteins due to steric effects and electronic properties.

Receptor Modulation

The compound has shown potential as a modulator of GABA receptors, which are crucial in neurotransmission and have implications in treating anxiety and other neurological disorders. Positive allosteric modulation at GABA_A receptors could lead to therapeutic applications in pain management and anxiety relief .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (nM) Target Reference
GABA_A Receptor Modulation56.9GABA_A 2/3 Subunit
Enzyme Inhibition (DHDPS)21Dihydrodipicolinate Synthase
Antimicrobial Activity54E. coli DHDPS

Case Studies

Several studies have investigated the biological implications of this compound:

  • GABA Receptor Modulation : A study demonstrated that this compound acts as a positive allosteric modulator at GABA_A receptors, showing significant potential for use in treating anxiety disorders without the sedative effects commonly associated with traditional benzodiazepines .
  • Antimicrobial Properties : Another research highlighted its inhibitory effect on Dihydrodipicolinate Synthase (DHDPS), an essential enzyme for bacterial growth. The compound exhibited an IC50 value indicating effective inhibition against E. coli, suggesting its potential as a novel antibiotic .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations in animal models revealed favorable absorption characteristics and moderate clearance rates, indicating that this compound could be optimized further for therapeutic use .

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

1-bromo-4-cyclopropylsulfonyl-2-methoxybenzene

InChI

InChI=1S/C10H11BrO3S/c1-14-10-6-8(4-5-9(10)11)15(12,13)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

OQDQEEHSZISZLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C2CC2)Br

Origin of Product

United States

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